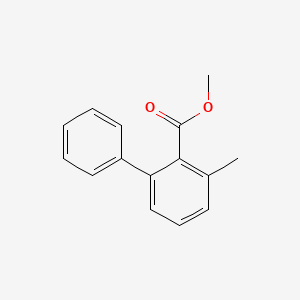

Methyl 2-methyl-6-phenylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-6-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-6-10-13(14(11)15(16)17-2)12-8-4-3-5-9-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFUCKQHENSVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl 2 Methyl 6 Phenylbenzoate and Substituted Esters

Reactivity of Ester Functional Group

The reactivity of methyl 2-methyl-6-phenylbenzoate is primarily dictated by its ester functional group. This group is susceptible to various transformations, including hydrolysis, reduction, and aminolysis. The presence of substituents on the benzene (B151609) ring, specifically the ortho-methyl and ortho-phenyl groups, significantly influences the rates and outcomes of these reactions due to steric and electronic effects.

Hydrolytic Stability and Kinetics of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters, including this compound, can be catalyzed by either acid or base, cleaving the ester back into a carboxylic acid and an alcohol. libretexts.org The stability of the ester bond is highly dependent on the pH of the environment and the nature of the substituents on the aromatic ring.

Under acidic conditions, the hydrolysis of a benzoate ester is a reversible equilibrium process. libretexts.org To achieve significant hydrolysis, the reaction is often conducted with a large excess of water. libretexts.org The mechanism proceeds through several key steps, using ethyl benzoate as an illustrative example:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking water molecule to the alkoxy oxygen (-OR group). This converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule. libretexts.org

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.org

This entire process is an equilibrium, and the principles of Fischer esterification apply in reverse. chemistrysteps.com For esters with bulky substituents, like a tertiary alkyl group, the mechanism can shift towards an Sₙ1 type cleavage due to the formation of a stable carbocation. chemistrysteps.com

Alkaline, or base-promoted, hydrolysis of benzoate esters is an irreversible process, often referred to as saponification. libretexts.org The irreversibility stems from the final deprotonation step. The reaction consumes hydroxide (B78521) ions and is therefore promoted by base rather than catalyzed by it. libretexts.org

The mechanism, again exemplified with ethyl benzoate, is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the alkoxide ion (⁻OR) as the leaving group. libretexts.org

Deprotonation : The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and forms a carboxylate salt and an alcohol molecule. libretexts.orgchemistrysteps.com

Because the final product is a carboxylate salt, which is resistant to further nucleophilic attack, the reaction is driven to completion. chemistrysteps.com To obtain the free carboxylic acid, a final acidification step is required. sserc.org.uk

Substituents on the benzoic acid portion of the ester have a pronounced effect on the rate of hydrolysis. These effects can be electronic (inductive and resonance) and steric.

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) attached to the benzene ring increase the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of alkaline hydrolysis. cdnsciencepub.com Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the rate. The electronic effects of substituents on reaction rates can often be quantified using the Hammett equation, which correlates rate constants with substituent constants (σ). cdnsciencepub.comresearchgate.net For the alkaline hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids, a linear correlation exists between the logarithm of the catalytic rate constant (kcat) and the Hammett σ constants. cdnsciencepub.com

Steric Effects : Substituents in the ortho position to the ester group, such as the 2-methyl and 6-phenyl groups in this compound, introduce significant steric hindrance. This hindrance impedes the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. researchgate.netresearchgate.net Consequently, ortho-substituted benzoates generally hydrolyze much more slowly than their meta- or para-substituted counterparts. Studies have shown that the steric influence from an ortho substituent in the benzoic acid moiety is a dominant factor in determining the hydrolysis rate. researchgate.netresearchgate.net The steric effect in alkaline hydrolysis of ortho-substituted benzoic acid esters is found to be of a similar magnitude to that observed in acid-catalyzed hydrolysis and esterification reactions. researchgate.net

The table below shows the effect of substituents on the hydrolysis rates of various benzoate esters.

| Ester | Hydrolysis Condition | Relative Stability (Half-life, t₁/₂) | Reference |

|---|---|---|---|

| Methyl Benzoate | Base Hydrolysis | 14 min | nih.gov |

| Ethyl Benzoate | Base Hydrolysis | 14 min | nih.gov |

| n-Propyl Benzoate | Base Hydrolysis | 19 min | nih.gov |

| n-Butyl Benzoate | Base Hydrolysis | 21 min | nih.gov |

| Phenyl Benzoate | Base Hydrolysis | 11 min | nih.gov |

| Ethyl p-bromo Benzoate | Base Hydrolysis | 12 min | nih.gov |

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to yield primary alcohols. The choice of reducing agent determines the outcome of the reaction.

Reduction to Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgorganic-chemistry.org The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of LiAlH₄ to an alkoxide, which is then protonated during workup to give the primary alcohol. libretexts.org For this compound, this would yield (2-methyl-6-phenyl)methanol and methanol (B129727). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but its reactivity can be enhanced by the addition of methanol, allowing for the reduction of aromatic esters to their corresponding alcohols. libretexts.orgsciencemadness.org

Reduction to Aldehydes : It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent the reducing agent from reacting with the aldehyde product. libretexts.orgncert.nic.in This method would convert this compound into 2-methyl-6-phenylbenzaldehyde.

Aminolysis Reactions for Amide Formation

Aminolysis is the reaction of an ester with an amine (or ammonia) to form an amide and an alcohol. acs.org This transformation is a direct route for synthesizing amides from readily available esters. However, the direct aminolysis of unactivated esters, particularly with less nucleophilic amines like anilines, can be challenging and often requires harsh conditions or catalysis. researchgate.netmdpi.com

The general reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of an alcohol. The reaction can be catalyzed by various means:

Enzyme Catalysis : Lipases are frequently used enzymes for amide synthesis via aminolysis of esters. They are effective under mild conditions and show a broad substrate scope. rsc.orgnus.edu.sg

Metal Catalysis : Various metal catalysts, including those based on niobium(V) oxide (Nb₂O₅), tantalum alkoxides, and manganese salts, have been developed to promote the amidation of esters with amines under more efficient conditions. researchgate.netmdpi.com

For this compound, reaction with an amine (R'NH₂) would yield N-R'-2-methyl-6-phenylbenzamide and methanol. The significant steric hindrance from the ortho substituents would likely necessitate the use of a robust catalytic system to achieve high conversion.

Reactivity of Aromatic Rings in Substituted Phenylbenzoates

The reactivity of the two interconnected aromatic rings in phenylbenzoate systems is a complex interplay of the electronic effects of substituents on both rings. In the specific case of this compound, the substituents—a methyl group and a phenyl group on one ring, and a methyl ester group bridging them—dictate the molecule's behavior in chemical reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of EAS are highly dependent on the nature of the substituents already present on the ring. wikipedia.orguomustansiriyah.edu.iq

Substituents on a benzene ring influence EAS reactions through a combination of inductive and resonance effects, which either donate or withdraw electron density from the ring. libretexts.org Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgvanderbilt.edu Conversely, electron-withdrawing groups (EWGs) deactivate the ring by decreasing its electron density. libretexts.orgvanderbilt.edu

In this compound, we must consider the effects on both aromatic rings:

The Benzoyl Ring (containing the methyl and phenyl substituents): This ring is directly attached to the carbonyl carbon of the ester. The carbonyl group (C=O) is a powerful electron-withdrawing group due to both induction and resonance, strongly deactivating the ring towards EAS. ma.edu This deactivation directs incoming electrophiles to the meta position relative to the carbonyl group. youtube.com The ring also bears a methyl group, which is an activating, ortho, para-directing group, and a phenyl group, which can be weakly activating or deactivating depending on the reaction conditions but is also an ortho, para-director. youtube.comaskiitians.com The final regioselectivity on this ring would be determined by the complex interplay of these competing directing effects, with the powerful deactivating effect of the ester group likely dominating.

Studies on substituted phenyl benzoates have shown that there is a "cross-interaction" where substituents on one ring electronically influence the sensitivity of the other ring to its own substituents. nih.gov For instance, an electron-withdrawing group on one ring can reduce the sensitivity of the other ring to the electronic effects of its substituents. nih.gov

Table 1: General Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Influence | Example Groups |

| Activating | Increases reaction rate | ortho, para | -OH, -OR, -NH2, -R (alkyl) |

| Deactivating | Decreases reaction rate | meta | -NO2, -SO3H, -CN, -COR |

| Deactivating (Halogens) | Decreases reaction rate | ortho, para | -F, -Cl, -Br, -I |

Benzene serves as the fundamental benchmark for reactivity in electrophilic aromatic substitution. youtube.com The introduction of a substituent alters the ring's reactivity relative to benzene.

Activating groups make the aromatic ring more reactive than benzene. For example, the hydroxyl (-OH) group in phenol (B47542) and the methoxy (B1213986) (-OCH3) group in anisole (B1667542) increase the rate of electrophilic substitution by several orders of magnitude compared to benzene. uomustansiriyah.edu.iqmsu.edu

Deactivating groups render the ring less reactive than benzene. libretexts.org A nitro (-NO2) group, for instance, can make the ring millions of times less reactive. uomustansiriyah.edu.iq

For this compound:

The phenyl ring attached to the ester oxygen, being activated by the -OAr group, would be expected to be more reactive towards EAS than benzene.

The benzoyl ring , being deactivated by the electron-withdrawing methyl ester group (-COOR), is significantly less reactive than benzene. ma.edu Even though it possesses an activating methyl group, the deactivating effect of the ester functionality is generally dominant.

Therefore, in a competitive electrophilic substitution reaction, the attack would overwhelmingly favor the phenyl ring over the benzoyl ring.

While the aromatic rings themselves are electron-rich and thus react with electrophiles, they are generally resistant to attack by nucleophiles. However, nucleophilic substitution can occur on a substituent group attached to the ring. A common example involves the displacement of a halide from a benzylic position, such as a bromomethyl group (-CH2Br).

In a molecule like methyl 2-(bromomethyl)-6-phenylbenzoate, the bromine atom is attached to a carbon that is adjacent to the aromatic ring. This benzylic position is activated towards nucleophilic substitution. The reaction involves a nucleophile (Nu:⁻) attacking the electrophilic carbon atom bonded to the leaving group (Br⁻). libretexts.org

These reactions can proceed through two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): A one-step process where the nucleophile attacks at the same time as the leaving group departs. The rate of this reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org

Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. nih.gov The rate is dependent only on the substrate concentration. libretexts.org Benzylic systems are particularly adept at stabilizing the carbocation intermediate through resonance with the adjacent aromatic ring, making the Sₙ1 pathway viable.

The choice between Sₙ1 and Sₙ2 pathways depends on factors like the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. For a primary benzylic halide like a bromomethyl derivative, the Sₙ2 mechanism is often favored, but Sₙ1 can occur under appropriate conditions. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactivity

Photochemical Reactions of Substituted Benzoate Esters

The absorption of light can promote benzoate esters to an excited state, opening up unique reaction pathways not accessible under thermal conditions. These photochemical reactions often involve cleavage of bonds or electron transfer processes. rsc.org

Substituted alkyl esters of aromatic carboxylic acids can undergo photochemical cleavage upon irradiation. rsc.orgrsc.org One key mechanism involves an intramolecular electron transfer. This process is particularly efficient if the alkyl portion of the ester contains a group with readily available electrons, such as a dialkylamino or methylthio group. rsc.orgrsc.org

The proposed mechanism involves the following steps:

Photoexcitation: The aromatic chromophore (the benzoate part) absorbs a photon, promoting it to an excited singlet state.

Intramolecular Electron Transfer: An electron is transferred from the electron-rich group on the alkyl chain to the excited aromatic ring. This creates a radical ion pair.

Proton Transfer and Cleavage: Subsequent proton transfer and bond cleavage lead to the final products, which typically include the corresponding carboxylic acid.

Studies have shown that the presence of an electron-donating group, like a dimethylamino group, on the alkyl chain significantly shortens the lifetime of the excited singlet state, providing strong evidence for the electron-transfer mechanism. rsc.orgrsc.org Protonating this group (e.g., in acidic conditions) eliminates its electron-donating ability and drastically reduces the reaction's quantum yield, further supporting the proposed pathway. rsc.org

While direct photochemical cleavage is one possibility, benzoate esters can also act as photosensitizers. In this role, the excited benzoate transfers its energy to another molecule, which then undergoes a reaction. For example, benzoates have been used as photosensitizing auxiliaries in C(sp³)–H fluorination reactions, where they facilitate the reaction by engaging in an electron or energy transfer with the fluorinating agent. nih.gov

Regiospecific Photochemical Rearrangements

In addition to thermally-driven reactions, aryl esters can undergo photochemical rearrangements. The Photo-Fries rearrangement is a photochemical variant of the standard Fries rearrangement that proceeds without a catalyst, utilizing UV light to convert phenolic esters into hydroxy ketones. sigmaaldrich.com This reaction typically involves a radical mechanism and can yield both sigmaaldrich.comwikipedia.org (ortho) and wikipedia.orgorganic-chemistry.org (para) rearranged products. wikipedia.org While often producing low yields, which limits its use in commercial production, the Photo-Fries rearrangement is a viable laboratory method. wikipedia.org

The geometry and substituents on biphenyl (B1667301) compounds can influence the efficiency of photocyclization reactions. acs.org Regiospecificity in photochemical reactions can be controlled through strategic modifications of the substrate. For instance, in the photocyclization of other polycyclic aromatic systems, the elimination of a well-placed ortho-methoxy group under acidic, oxygen-free conditions has been used to direct the formation of a specific isomer. researchgate.net Similarly, the synthesis of specific methylchrysene isomers can be achieved with high yields through the photochemical cyclization of corresponding stilbenoids using stoichiometric amounts of iodine. researchgate.netmdpi.com This principle of using blocking or leaving groups to control the regiochemical outcome is a key strategy in designing specific photochemical transformations.

| Parameter | Description | Key Characteristics | Citation |

|---|---|---|---|

| Reaction Type | Photochemical Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone. | sigmaaldrich.comwikipedia.org |

| Conditions | UV Light | No catalyst is required for the reaction to proceed. | sigmaaldrich.com |

| Mechanism | Radical Intermediate | Involves the homolytic cleavage of the ester bond. | wikipedia.org |

| Products | Ortho and Para Isomers | Can yield sigmaaldrich.comwikipedia.org and wikipedia.orgorganic-chemistry.org rearranged products. | wikipedia.org |

Reactions Leading to Structural Rearrangements

Fries Rearrangement and its Reversal

The Fries rearrangement is a fundamental organic reaction that converts an aryl ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. wikipedia.orgbyjus.com This reaction involves the migration of the ester's acyl group to the ortho and/or para positions of the aromatic ring. wikipedia.org The generally accepted mechanism begins with the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the carbonyl oxygen of the acyl group, which is a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com This polarization facilitates the cleavage of the ester bond, generating an acylium carbocation intermediate that subsequently attacks the aromatic ring in a process akin to a Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgbyjus.com

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. wikipedia.org Lower reaction temperatures tend to favor the formation of the para-substituted product, whereas higher temperatures favor the ortho-substituted product. byjus.com This temperature dependence is often explained by kinetic versus thermodynamic control; the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures. wikipedia.org Solvent polarity also plays a role, with non-polar solvents favoring ortho substitution and polar solvents favoring the para product. byjus.com The reaction does have limitations; it is most effective with esters that have stable acyl components capable of withstanding the harsh reaction conditions, and yields can be low when the aromatic ring or acyl group is heavily substituted. organic-chemistry.orgbyjus.com

The Fries rearrangement can be reversible under certain conditions, allowing for the products to rearrange back to the starting ester or for the ortho and para products to interconvert. youtube.com A variation known as the anionic Fries rearrangement occurs when aryl esters are treated with a strong base, leading to ortho-metalation and subsequent rearrangement to form ortho-carbonyl compounds. wikipedia.orgyoutube.com

| Condition | Effect on Product Ratio | Reason | Citation |

|---|---|---|---|

| Low Temperature | Favors para-product | Kinetic control | wikipedia.orgbyjus.com |

| High Temperature | Favors ortho-product | Thermodynamic control (stable bidentate complex formation) | wikipedia.orgbyjus.com |

| Non-polar Solvent | Favors ortho-product | - | byjus.com |

| Polar Solvent | Favors para-product | - | byjus.com |

Aldol (B89426) Cyclization Pathways

While not a direct reaction of this compound, intramolecular aldol cyclization represents a significant transformation pathway for dicarbonyl compounds that could potentially be synthesized from its derivatives. acs.org An intramolecular aldol reaction occurs when a compound containing two carbonyl groups is treated with a base. pressbooks.pub One carbonyl group forms an enolate, which then acts as an internal nucleophile, attacking the other carbonyl group within the same molecule. chemistrysteps.comlibretexts.org This process leads to the formation of a cyclic product. pressbooks.pub

The feasibility and outcome of the cyclization are largely governed by the stability of the resulting ring structure. The reaction strongly favors the formation of thermodynamically stable five- and six-membered rings, as these structures have minimal ring strain. libretexts.orgchemtube3d.com For example, the base-catalyzed treatment of a 1,4-diketone like 2,5-hexanedione (B30556) yields a five-membered cyclopentenone product, while a 1,5-diketone such as 2,6-heptanedione (B80457) cyclizes to form a six-membered cyclohexenone. pressbooks.publibretexts.org The initial aldol addition product, a cyclic β-hydroxy ketone, typically undergoes dehydration to yield the more stable α,β-unsaturated ketone (enone). chemtube3d.com This pathway is a powerful strategy for constructing cyclic systems from acyclic dicarbonyl precursors. acs.org

| Precursor (Dicarbonyl Compound) | Major Product (Cyclic Enone) | Ring Size Formed | Citation |

|---|---|---|---|

| 2,5-Hexanedione (1,4-Diketone) | 3-Methyl-2-cyclopentenone | 5-membered | pressbooks.publibretexts.org |

| 2,6-Heptanedione (1,5-Diketone) | 3-Methyl-2-cyclohexenone | 6-membered | pressbooks.publibretexts.org |

| Nona-2,8-dione (1,7-Diketone) | Cyclic enone product | 6-membered (preferred over 8-membered) | chemtube3d.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Phenylbenzoate Structures

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For substituted phenylbenzoates, NMR is instrumental in confirming the substitution pattern and understanding the conformational preferences imposed by bulky substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. In the case of Methyl 2-methyl-6-phenylbenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the benzoate (B1203000) and phenyl rings, as well as singlets for the methyl ester and the aryl methyl groups.

Due to the lack of publicly available experimental ¹H NMR data for this compound, a comparative analysis with structurally similar compounds is necessary. For instance, in the ¹H NMR spectrum of the related compound, Phenyl 2-methylbenzoate (B1238997), the aromatic protons typically appear as a complex multiplet in the range of δ 7.19-7.47 ppm, with the methyl protons of the tolyl group showing a singlet around δ 2.58 ppm. rsc.org Another analogue, 2-Methylphenyl benzoate, displays aromatic proton signals between δ 7.13 and 8.23 ppm and a methyl proton signal at δ 2.23 ppm. rsc.org

For this compound, the protons on the phenyl ring and the substituted benzoate ring would likely resonate in the aromatic region (approximately δ 7.0–8.5 ppm). The exact chemical shifts would be influenced by the steric hindrance between the two rings, which affects the dihedral angle and, consequently, the anisotropic effects experienced by the protons. The methyl group attached to the benzoate ring and the methyl ester group would each produce a singlet, with the ester methyl protons typically appearing further downfield (around δ 3.9 ppm) compared to the aryl methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Ester Methyl Protons (δ, ppm) |

| Phenyl 2-methylbenzoate | 7.19-7.47 (m) | 2.58 (s) | - |

| 2-Methylphenyl benzoate | 7.13-8.23 (m) | 2.23 (s) | - |

| Methyl 4-phenylbenzoate | 7.39-8.11 (m) | - | 3.94 (s) |

| This compound (Predicted) | ~7.0-8.2 | ~2.2-2.6 | ~3.8-4.0 |

Note: The data for this compound is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

For this compound, the carbonyl carbon signal is anticipated around δ 165-170 ppm. The aromatic carbons would produce a series of signals in the typical aromatic region (δ 120-150 ppm), with the quaternary carbons (including those bearing the methyl and phenyl substituents) showing distinct chemical shifts. The methyl carbon of the ester group would likely appear around δ 52 ppm, while the aryl methyl carbon would be found at a lower chemical shift, typically in the range of δ 15-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Ester Methyl Carbon (δ, ppm) |

| Phenyl 2-methylbenzoate rsc.org | 165.7 | 121.8-150.8 | 21.9 | - |

| 2-Methylphenyl benzoate rsc.org | 164.8 | 122.0-149.5 | 16.2 | - |

| Methyl 4-phenylbenzoate | 167.0 | 127.1-145.7 | - | 52.2 |

| This compound (Predicted) | ~165-170 | ~120-150 | ~15-22 | ~52 |

Note: The data for this compound is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., 2D ROESY) in Supramolecular Interactions

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating through-space correlations between protons that are in close proximity. In the context of sterically hindered biphenyls like this compound, 2D ROESY can provide crucial information about the preferred conformation and the spatial relationship between the two aromatic rings.

Specifically, ROESY experiments can detect correlations between the protons on the ortho-methyl substituted ring and the protons on the adjacent phenyl ring. The presence and intensity of these cross-peaks can help determine the dihedral angle between the two rings, which is a key structural parameter in biphenyl (B1667301) systems. In biphenyls with ortho substituents, rotation around the central C-C bond is restricted, leading to atropisomerism. vedantu.com ROESY can be used to identify which protons are on the same side of the molecule, thereby helping to assign the stereochemistry of the atropisomers.

While no specific 2D ROESY studies on this compound have been reported, the technique is widely applied to study the conformation of other ortho-substituted biphenyl compounds. researchgate.net These studies demonstrate the utility of ROESY in establishing the through-space proximity of protons on adjacent rings, which is essential for a complete structural elucidation.

Computational Prediction of NMR Chemical Shifts (GIAO Methodology)

In the absence of experimental data, computational methods provide a valuable alternative for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the magnetic shielding tensors of nuclei in molecules. beilstein-journals.orgrsc.org By combining the GIAO method with density functional theory (DFT), it is possible to obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structural validation.

The accuracy of GIAO calculations depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. beilstein-journals.org For a molecule like this compound, a proper conformational search would be necessary to identify the lowest energy conformer before performing the GIAO calculations. The calculated chemical shifts for this lowest energy structure would then provide a theoretical prediction of the experimental spectrum. These predictions can aid in the assignment of complex spectra and provide insights into the electronic structure of the molecule. For instance, systematic investigations of DFT-GIAO for predicting ¹⁵N NMR chemical shifts have shown high accuracy. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. The spectrum would also show C-O stretching vibrations for the ester linkage, typically in the range of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule and can be used for its identification.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720-1740 |

| Ester (C-O) | Asymmetric Stretching | 1250-1300 |

| Ester (C-O) | Symmetric Stretching | 1000-1100 |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | <3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Note: The predicted wavenumbers are based on general FT-IR correlation tables and data for related benzoate compounds. researchgate.netresearchgate.netnist.govdocbrown.info

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure. For this compound, the Raman spectrum is expected to be a composite of the vibrations from its constituent parts: the substituted biphenyl core and the methyl ester group.

Key expected vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. naturalspublishing.com

Ring C-C Stretching: The stretching of the carbon-carbon bonds within the two phenyl rings would give rise to a series of characteristic peaks, with prominent bands around 1600 cm⁻¹. researchgate.net

Inter-ring C-C Stretch: A notable feature in biphenyl and its derivatives is the stretching vibration of the bond connecting the two phenyl rings, which is typically found near 1280 cm⁻¹. researchgate.net

Methyl Group Vibrations: The methyl groups (both on the ring and in the ester) will have their own characteristic symmetric and asymmetric stretching and bending modes.

Carbonyl C=O Stretch: The ester's carbonyl group should produce a strong Raman signal in the region of 1680-1740 cm⁻¹.

The substitution pattern on the biphenyl core in this compound would likely lead to unique shifts and splitting of these peaks compared to unsubstituted biphenyl or methyl benzoate, providing a distinct spectroscopic fingerprint. researchgate.net Studies on similar molecules like methyl benzoate have utilized Raman spectroscopy to characterize these fundamental vibrations. nih.govchemicalbook.com

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Structural Component |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Phenyl Rings |

| C=O Stretch | 1680-1740 | Ester Carbonyl |

| Ring CCC Stretch | ~1600 | Phenyl Rings |

| Inter-ring C-C Stretch | ~1280 | Biphenyl Linkage |

| C-H In-plane Bend | ~1050 | Phenyl Rings |

Theoretical Calculation of Vibrational Frequencies

To complement experimental data, theoretical calculations are invaluable for assigning vibrational modes accurately. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to compute the equilibrium geometry and harmonic vibrational frequencies of molecules. rsc.org For complex molecules like this compound, DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311++G) are often used to achieve a good balance between accuracy and computational cost. wisc.edu

These calculations provide a full set of vibrational modes, which can then be compared with experimental IR and Raman spectra. It is a common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental values. wisc.edu Such theoretical studies have been successfully applied to related molecules like methyl benzoate and phenyl benzoate, aiding in the detailed interpretation of their vibrational spectra. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry (HRMS) further provides highly accurate mass measurements, enabling the determination of elemental composition. measurlabs.com

In the mass spectrum of this compound (C₁₅H₁₄O₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 226.10 g/mol ).

The fragmentation of the molecular ion upon electron impact is predictable based on the functional groups present. chemguide.co.uk Key fragmentation pathways for esters and aromatic compounds include: libretexts.orgmiamioh.edu

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant fragment ion at M-31.

Loss of the carboxyl group (-COOCH₃): This would lead to a fragment at M-59.

Cleavage of the ester bond: This can lead to the formation of a benzoyl cation or related aromatic fragments. pharmacy180.com

Fragmentations of the biphenyl core: This could involve the loss of methyl or phenyl groups, leading to a variety of smaller charged fragments.

The relative abundance of these fragment ions provides a characteristic pattern that helps to confirm the molecule's structure. The most stable fragment often appears as the base peak in the spectrum. chemguide.co.uk

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (approx.) | Description |

|---|---|---|

| [C₁₅H₁₄O₂]⁺ | 226 | Molecular Ion (M⁺) |

| [C₁₄H₁₁O]⁺ | 195 | Loss of -OCH₃ (M-31) |

| [C₁₃H₁₁]⁺ | 167 | Loss of -COOCH₃ (M-59) |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

High-resolution mass spectrometry is instrumental in the optimization of purity and the monitoring of contaminants during the synthesis and manufacturing of chemical compounds. nih.govyoutube.com By providing exact mass measurements with high accuracy (often to within a few parts per million), HRMS allows for the unambiguous determination of the elemental formula of the main compound and any impurities present. measurlabs.comthermofisher.com

This capability is crucial for:

Identifying by-products: Detecting and identifying the structures of minor by-products formed during the synthesis of this compound.

Monitoring degradation products: Tracking the formation of any degradation products during storage or under stress conditions.

Quantifying residual starting materials: Ensuring that the final product is free from unreacted starting materials.

The combination of liquid chromatography with HRMS (LC-HRMS) is a particularly powerful approach for separating complex mixtures and providing detailed mass information on each component, making it an essential tool for quality control in pharmaceutical and chemical manufacturing. youtube.comyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vn The resulting spectrum provides information about the extent of conjugation and the types of chromophores present.

The structure of this compound contains several chromophores, primarily the conjugated biphenyl system and the carbonyl group of the ester. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The expected electronic transitions include:

π → π* transitions: These are high-energy transitions associated with the conjugated π-system of the two phenyl rings. hnue.edu.vn For biphenyl itself, a strong absorption band characteristic of the conjugated system is observed. oup.com The substitution on the rings in this compound is expected to cause a bathochromic (red) shift to longer wavelengths. slideshare.net

n → π* transitions: These are lower energy transitions involving the non-bonding electrons on the oxygen atom of the carbonyl group being promoted to an anti-bonding π* orbital. hnue.edu.vn These transitions are typically weaker in intensity compared to π → π* transitions. youtube.com

The UV-Vis spectrum of this compound is therefore predicted to show strong absorption bands in the UV region, characteristic of a substituted, conjugated aromatic system. researchgate.netresearchgate.net The exact position and intensity of the absorption maxima (λ_max) would be influenced by the specific substitution pattern and the solvent used. tandfonline.com

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Biphenyl System | ~200-300 nm |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for predicting the electronic absorption spectra of molecules. mdpi.comgrowingscience.com This computational approach calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The methodology typically begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). researchgate.net Functionals such as B3LYP are commonly employed for this purpose due to their proven accuracy in predicting UV-Vis spectra for organic compounds. mdpi.comnih.gov Following geometry optimization, TD-DFT calculations are performed to simulate the electronic transitions from the ground state to various excited states. mdpi.com

For benzoate ester derivatives, TD-DFT studies have shown that the primary electronic transitions in the UV-Vis region are typically of a π → π* character, localized on the aromatic rings. researchgate.netnih.gov In novel functional materials incorporating a methyl benzoate acceptor, TD-DFT calculations have been instrumental in understanding the charge-transfer characteristics. researchgate.net These studies confirm a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for applications in optoelectronic devices. researchgate.net The methyl benzoate group consistently functions as an effective electron acceptor in these systems. researchgate.net

A molecular orbital analysis reveals the nature of the low-lying transitions. researchgate.net The results from TD-DFT calculations, including the predicted absorption maxima and the nature of the electronic transitions, provide a detailed picture of the molecule's photophysical behavior. researchgate.net The accuracy of these predictions is often benchmarked against experimental spectra, with functionals like CAM-B3LYP and PBE0 showing excellent performance for aromatic compounds. researchgate.netrsc.org

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Phenyl Benzoate This table presents hypothetical data representative of what would be expected for this compound based on TD-DFT studies of related compounds.

| State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 4.52 | 274 | 0.15 | HOMO -> LUMO | π -> π |

| S2 | 4.98 | 249 | 0.35 | HOMO-1 -> LUMO | π -> π |

| S3 | 5.41 | 229 | 0.28 | HOMO -> LUMO+1 | π -> π* |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into a compound's structure.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable structural information. For instance, the crystal structure of Methyl 2-[(2-methylphenoxy)methyl]benzoate has been determined, revealing key conformational features. nih.govresearchgate.net In this related molecule, the central core, comprising two phenyl rings, is nearly planar. nih.govresearchgate.net The dihedral angle, which is the angle between the planes of the two aromatic rings, is a critical parameter in biaryl compounds. In the case of 2-chloro-6-fluorophenyl 4-chlorobenzoate, this angle is 49.96 (12)°. iucr.org For phenyl benzoate itself, the dihedral angle between the phenyl rings has been reported as 49.96 (12)° in one study iucr.org and the molecule is noted to be essentially planar in another. nih.gov

The crystal packing is stabilized by various intermolecular forces. In many phenyl benzoate derivatives, C-H···O and C-H···π interactions are observed, which link the molecules into supramolecular assemblies. nih.goveurjchem.com The specific substitutions on the phenyl rings significantly influence the molecular conformation and the crystal packing. For example, in 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the molecules are arranged in an anti-fashion with a dihedral angle of 54.53 (9)° between the central and side rings, and the structure is consolidated by C—H⋯Br hydrogen bonds. nih.gov

The data obtained from X-ray crystallography are essential for understanding structure-property relationships and for the rational design of new materials. electronicsandbooks.com

Table 2: Crystallographic Data for the Related Compound Methyl 2-[(2-methylphenoxy)methyl]benzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆O₃ |

| Formula Weight | 256.29 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 31.6873 (13) |

| b (Å) | 6.5389 (2) |

| c (Å) | 13.8746 (6) |

| β (°) | 111.716 (2) |

| Volume (ų) | 2670.79 (18) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| R-factor | 0.044 |

Advanced Materials Science Applications and Supramolecular Chemistry

Development of Liquid Crystalline Materials based on Phenyl Benzoate (B1203000) Frameworks

The phenyl benzoate scaffold is a cornerstone in the design of calamitic (rod-like) liquid crystals. The inherent rigidity and linearity of this framework are conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The specific properties of these materials can be finely tuned by modifying the terminal substituents on the phenyl rings. The introduction of flexible alkyl or alkoxy chains, for instance, influences the melting point and the type of liquid crystalline phase exhibited. tandfonline.com Novel liquid crystalline thiol-ene monomers based on phenyl benzoate have been synthesized, demonstrating that varying the bridging units and spacer length can tune the mesophase from nematic and smectic A to the more ordered crystal E phase. sci-hub.se

The mesomorphic behavior of phenyl benzoate derivatives is diverse, encompassing nematic and various smectic phases. researchgate.net The thermal stability of these phases is a critical parameter for practical applications. Research on homologous series, such as (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, has shown that these compounds possess high thermal stability and broad nematic temperature ranges. nih.gov

Several factors govern the stability of the mesophases:

Molecular Shape: Slight alterations in molecular geometry can lead to significant shifts in mesomorphic behavior. nih.gov

Polarity and Polarizability: An increase in the polarity or polarizability of the molecule's core, often influenced by terminal substituents, tends to enhance the stability of the mesophase. nih.gov For example, a strong dipole moment can improve both mesophase stability and melting temperatures. nih.gov

Intermolecular Interactions: The incorporation of groups like trifluoromethyl can alter intermolecular forces, thereby affecting mesophase stability and promoting thermal stability. nih.gov

Chain Length: In homologous series, increasing the length of terminal alkoxy chains generally enhances the stability of smectic A phases due to increased van der Waals interactions, which favor a lamellar packing structure. nih.gov

Below is a table detailing the transition temperatures for a homologous series of a phenyl benzoate-based liquid crystal, illustrating the effect of alkoxy chain length on mesomorphic properties.

| Compound | n (Alkoxy Chain Length) | Transition | Temperature (°C) |

| I6 | 6 | Cr → N | 92.5 |

| N → I | 195.5 | ||

| I8 | 8 | Cr → N | 106.8 |

| N → I | 173.5 | ||

| I10 | 10 | Cr → SmA | 100.2 |

| SmA → N | 110.4 | ||

| N → I | 158.4 | ||

| I12 | 12 | Cr → SmA | 98.3 |

| SmA → N | 124.5 | ||

| N → I | 152.1 | ||

| Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative of trends in phenyl benzoate systems. |

Computational chemistry provides powerful tools for understanding and predicting the properties of liquid crystalline materials. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, conformational space, and molecular properties of mesogenic molecules like phenyl benzoate. nih.govresearchgate.net

Studies using DFT at the B3LYP/6-31+G* level have explored the complete conformational space of phenyl benzoate, revealing insights into the rotational barriers around its ester linkages. nih.gov These simulations are crucial for understanding how molecular conformation affects properties like the molecular dipole moment, which in turn governs the dielectric anisotropy and phase stability of the liquid crystal. nih.govresearchgate.net Furthermore, computational approaches can correlate experimentally observed mesophase characteristics with calculated quantum chemical parameters, such as polarity, polarizability, and Frontier molecular orbital energies (HOMO-LUMO). nih.govnih.gov Time-dependent DFT (TD-DFT) is also employed to model the response of liquid crystals to external stimuli like laser pulses, which is vital for applications in optics. rochester.edu

Exploration in Optical Components

The unique electro-optical properties of liquid crystals, particularly those in the nematic phase, make them indispensable in a wide array of optical components. Phenyl benzoate-based liquid crystals are utilized in applications that exploit their ability to modulate light in response to an electric field. researchgate.net Their anisotropic nature, specifically in terms of birefringence and dielectric permittivity, is the key to their functionality. tandfonline.com

Common applications include:

Liquid Crystal Displays (LCDs): The orientation of liquid crystal molecules is controlled by an applied voltage, which alters the polarization of light passing through them, forming the basis of modern flat-panel displays. researchgate.net

Spatial Light Modulators (SLMs): These devices manipulate the phase, amplitude, or polarization of a light beam in a spatially defined manner.

Optical Switches and Shutters: Liquid crystals can be used to create very fast switches that can block or transmit light, finding use in telecommunications and other photonic devices. researchgate.net

The performance of these components relies on the high degree of molecular order and the collective reorientation of the mesogens within the device.

Supramolecular Interactions of Methyl Benzoate Derivatives

In the realm of supramolecular chemistry, methyl benzoate and its derivatives serve as guest molecules in host-guest complexation studies. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking, leading to the formation of well-defined supramolecular assemblies.

Water-soluble macrocycles, such as p-sulfonatocalix[n]arenes, are prominent hosts for a variety of guest molecules due to their unique structure, which features a hydrophobic cavity and hydrophilic rims. nih.gov These macrocycles can encapsulate methyl benzoate derivatives, leading to the formation of stable inclusion complexes. The truncated square pyramid shape of p-sulfonatocalix nih.govarene provides a π-electron-rich cavity that can engage in favorable interactions with the aromatic portion of the guest molecule. nih.gov The negatively charged sulfonate groups at the upper rim of the calixarene often act as anchoring points for positively charged or polar guests. beilstein-journals.org This encapsulation can significantly alter the photophysical properties of the guest molecule.

The characterization of host-guest complexes involves determining their stoichiometry and stability. The stoichiometry, which is the ratio of host to guest molecules in the complex, is commonly determined using methods like the continuous variation method (Job's plot) in UV-Vis or NMR spectroscopy. scispace.com For calixarene complexes, 1:1 stoichiometries are frequently observed, but 1:2 and 2:1 host-guest ratios are also possible depending on the relative sizes and binding motifs of the host and guest. scispace.com

The stability of the complex is quantified by the equilibrium constant (K), also known as the association or binding constant. A higher K value indicates a more stable complex. These constants are typically derived from spectroscopic titration data. For example, the complexation of various guest molecules with p-sulfonatocalix nih.govarene has been studied, and the stoichiometry of the resulting inclusion complexes was often found to be 1:1. nih.govbeilstein-journals.org

The table below summarizes typical stoichiometries found in calixarene host-guest systems.

| Host Macrocycle | Guest Type | Observed Stoichiometry (Host:Guest) | Method of Determination |

| p-Sulfonatocalix nih.govarene | Metal Cations (e.g., Na⁺, La³⁺) | 1:1 | Microcalorimetry, DFT |

| Phosphorylated calix nih.govarene | Isoleucine | 1:1 and 2:1 | Calorimetry, NMR, UV/Vis |

| Dipyridyl-functionalized calix nih.govarene | Co²⁺ | 1:1 | Molar Ratio, Job Plot |

| Dipyridyl-functionalized calix nih.govarene | Cu²⁺ | 1:1 and 1:2 | Molar Ratio, Job Plot |

| Calixarene Ligand | Fullerenes (C₆₀, C₇₀) | 1:1 | Job's Method (UV/Vis) |

Spectroscopic Probing of Inclusion Mechanisms

The formation of inclusion complexes between a guest molecule, such as Methyl 2-methyl-6-phenylbenzoate, and a host molecule can be extensively studied using various spectroscopic techniques. These methods provide valuable insights into the binding stoichiometry, the strength of the interaction, and the specific orientation of the guest molecule within the host cavity. The encapsulation of the guest molecule leads to significant changes in its photophysical and photochemical properties, which can be monitored to elucidate the inclusion mechanism.

Upon encapsulation, the spectroscopic characteristics of the guest molecule, including its absorption and fluorescence spectra, as well as its fluorescence decay times, undergo noticeable modifications. These changes are attributed to the altered microenvironment experienced by the guest molecule when it is shielded from the bulk solvent and confined within the host's cavity. The formation of stable inclusion complexes, often with a 1:1 or 1:2 stoichiometry, is a thermodynamically feasible process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the formation of an inclusion complex and for elucidating its three-dimensional structure in solution. By monitoring the changes in the chemical shifts of the protons of both the host and the guest molecules upon complexation, detailed information about the inclusion geometry can be obtained.

Specifically, ¹H NMR and 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in this regard. The changes in the chemical shifts of the guest's protons upon addition of the host can indicate which part of the guest molecule is interacting with the host cavity. For instance, an upfield shift in the proton signals of an aromatic guest suggests its inclusion within the hydrophobic cavity of a host like a cyclodextrin or a calixarene. The magnitude of these induced chemical shifts can provide information about the depth of the inclusion.

Furthermore, 2D ROESY experiments can reveal through-space correlations between the protons of the guest and the inner protons of the host cavity, providing direct evidence of the formation of the inclusion complex and offering insights into the specific orientation of the guest molecule.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes of this compound Protons Upon Inclusion

| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) with Host (ppm) | Δδ (ppm) |

| Phenyl-H (ortho) | 7.52 | 7.40 | -0.12 |

| Phenyl-H (meta) | 7.45 | 7.35 | -0.10 |

| Phenyl-H (para) | 7.38 | 7.28 | -0.10 |

| Benzoate-H3 | 7.80 | 7.65 | -0.15 |

| Benzoate-H4 | 7.50 | 7.38 | -0.12 |

| Benzoate-H5 | 7.60 | 7.45 | -0.15 |

| Methyl (ester) | 3.90 | 3.85 | -0.05 |

| Methyl (ring) | 2.50 | 2.30 | -0.20 |

Note: This table is illustrative and presents expected trends in chemical shift changes. Actual values would be determined experimentally.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a widely used technique to study the formation of ground-state complexes between a host and a guest molecule. The formation of an inclusion complex often leads to changes in the absorption spectrum of the guest molecule, such as a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity.

The appearance of an isosbestic point in the absorption spectra upon titration of the guest with increasing concentrations of the host is a strong indication of the existence of a well-defined equilibrium between the free and complexed species. By analyzing the changes in absorbance as a function of the host concentration, the stoichiometry and the binding constant of the inclusion complex can be determined using methods like the Benesi-Hildebrand plot.

Table 2: Hypothetical UV-Vis Absorption Data for this compound with a Host Molecule

| Host Concentration (M) | Absorbance at λmax |

| 0 | 0.500 |

| 2.0 x 10⁻³ | 0.550 |

| 4.0 x 10⁻³ | 0.595 |

| 6.0 x 10⁻³ | 0.635 |

| 8.0 x 10⁻³ | 0.670 |

| 1.0 x 10⁻² | 0.700 |

Note: This table represents hypothetical data that could be used to calculate binding constants.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for investigating inclusion complexes, particularly for fluorescent guest molecules. The fluorescence emission of a guest molecule is highly sensitive to its local environment. Encapsulation within a host cavity can lead to significant changes in the fluorescence intensity, the position of the emission maximum, and the fluorescence lifetime.

An increase in fluorescence intensity is often observed upon inclusion, which can be attributed to the protection of the guest molecule from non-radiative decay pathways in the bulk aqueous solution and the more rigid environment inside the host cavity. Similar to UV-Vis spectroscopy, the presence of an isosbestic point in the normalized emission spectra can indicate the formation of an excited-state complex.

Fluorescence titration experiments, where the fluorescence intensity of the guest is monitored as a function of the host concentration, can be used to determine the stoichiometry and binding constants of the inclusion complex in the excited state.

Table 3: Hypothetical Fluorescence Emission Data for this compound with a Host Molecule

| Host Concentration (M) | Fluorescence Intensity (a.u.) at λem |

| 0 | 100 |

| 2.0 x 10⁻³ | 150 |

| 4.0 x 10⁻³ | 195 |

| 6.0 x 10⁻³ | 235 |

| 8.0 x 10⁻³ | 270 |

| 1.0 x 10⁻² | 300 |

Note: This table illustrates the expected trend of fluorescence enhancement upon complexation.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient synthesis of Methyl 2-methyl-6-phenylbenzoate presents a challenge due to the steric hindrance around the biphenyl (B1667301) linkage. Future research should focus on developing optimized and novel synthetic methodologies.

A primary avenue for investigation is the Suzuki-Miyaura cross-coupling reaction , a powerful tool for the formation of carbon-carbon bonds. mdpi.com Research should be directed towards the coupling of a methyl 2-halo-6-methylbenzoate with phenylboronic acid, or alternatively, the coupling of 2-methyl-6-phenyl boronic acid with a methyl halobenzoate. The key to a successful synthesis will lie in the selection of an appropriate palladium catalyst and ligand system capable of overcoming the steric hindrance imposed by the ortho-substituents. Systems employing bulky, electron-rich phosphine (B1218219) ligands, which have proven effective for other sterically demanding couplings, would be a logical starting point. nsf.gov

Another promising approach is the development of C-H activation strategies . These methods offer a more atom-economical route by directly coupling a C-H bond of a methyl 2-methylbenzoate (B1238997) with a phenylating agent. This would circumvent the need for pre-functionalized starting materials like halides or boronic acids.

Once the 2-methyl-6-phenylbenzoic acid precursor is synthesized, the final esterification step to yield this compound can be achieved through established methods like the Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.comyoutube.comyoutube.com The mechanism for this reaction is well-understood, proceeding through protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.comyoutube.com

Future work should also explore the use of solid acid catalysts, such as zirconium/titanium-based systems, which offer the advantages of being recoverable and reusable, thus contributing to greener synthetic processes. researchgate.net

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and yields. The steric clash between the methyl and phenyl groups at the 2 and 6 positions, respectively, is expected to significantly influence the kinetics and thermodynamics of the synthetic route.

For a Suzuki-Miyaura coupling approach, detailed mechanistic studies should focus on the three key steps: oxidative addition, transmetalation, and reductive elimination. It is hypothesized that the reductive elimination step, leading to the formation of the biphenyl bond, will be the rate-determining step due to the significant steric hindrance that needs to be overcome in the transition state. Time-resolved spectroscopy and kinetic studies could provide valuable experimental data on the reaction intermediates and their energetics.

Computational studies, particularly using Density Functional Theory (DFT), will be invaluable in elucidating the reaction pathway. These studies can model the transition state structures and calculate the activation energies for each step of the catalytic cycle, providing insights that are often difficult to obtain through experimental means alone. nsf.gov

Integration of Advanced Computational Methods for Predictive Chemistry

Advanced computational methods, especially DFT, offer a powerful lens through which to predict the chemical and physical properties of this compound before its synthesis and characterization.

A key area for computational investigation is the rotational barrier around the biphenyl C-C bond. The presence of two ortho substituents is known to create a significant energy barrier to rotation, leading to atropisomerism in some cases. DFT calculations can accurately predict the energy of the ground state and the transition state for this rotation, providing a quantitative measure of the steric hindrance. researchgate.netrsc.orgresearchgate.net These calculations can be benchmarked against experimental data from variable temperature NMR studies on analogous, sterically hindered biphenyls. rsc.orgresearchgate.net

Furthermore, computational models can predict other important molecular properties such as the dipole moment, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is critical for anticipating the compound's reactivity, intermolecular interactions, and potential for application in areas like materials science. For instance, the calculated dipole moment can offer insights into its potential use in liquid crystals. nih.govjcsp.org.pkmdpi.com

Investigations into Expanded Applications in Niche Chemical Fields

The unique structural and electronic properties that likely arise from the sterically hindered nature of this compound suggest its potential for application in several niche chemical fields.

One of the most promising areas is in the field of liquid crystals . Biphenyl esters are a common scaffold for liquid crystalline materials. nih.govmdpi.comresearchgate.net The introduction of a lateral methyl group, as in this compound, can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. researchgate.netresearchgate.net Future research should involve the synthesis of a homologous series of related esters with varying alkyl chain lengths to systematically study their liquid crystalline behavior.

Another potential application lies in the realm of medicinal chemistry . Biphenyl derivatives are known to exhibit a wide range of biological activities, including anticancer and antihypertensive properties. mdpi.commdpi.comnih.govrsc.org The specific substitution pattern of this compound could lead to novel interactions with biological targets. Screening this compound and its derivatives for various biological activities could uncover new therapeutic leads.

Finally, the unique steric and electronic environment of this compound could make it a useful building block or ligand in asymmetric catalysis or materials science , where precise control over molecular architecture is paramount.

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-6-phenylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification of pre-functionalized benzoic acid derivatives. For example, methyl esterification of 2-methyl-6-phenylbenzoic acid via acid-catalyzed reactions (e.g., H₂SO₄/MeOH) is common. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants. Purity is influenced by purification methods, such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol . Variations in substituent reactivity (e.g., methyl vs. phenyl groups) may necessitate protecting-group strategies to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2, phenyl at C6) via chemical shifts and coupling patterns. Aromatic protons typically resonate at δ 7.2–8.0 ppm, while methyl groups appear at δ 2.3–2.6 ppm .

- Fourier-Transform Infrared (FTIR) : Key peaks include ester C=O (~1720 cm⁻¹) and aromatic C–H stretching (~3050 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

Q. How can researchers design a crystallization protocol for this compound derivatives?

- Methodological Answer : Solvent selection is critical. Slow evaporation from a 1:1 ethanol/water mixture at 4°C often yields single crystals suitable for X-ray diffraction. Preferential solubility of the ester in polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., hexane) can guide recrystallization. For structurally similar compounds, unit-cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks should be analyzed to predict crystal packing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved when characterizing substituted benzoate esters?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in esters) or polymorphism. Multi-technique validation is essential:

- Variable-Temperature NMR : Resolves signal splitting caused by hindered rotation of the ester group.

- Powder X-ray Diffraction (PXRD) : Confirms bulk crystallinity and identifies polymorphic forms.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies to cross-validate experimental IR/Raman data .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The methyl and phenyl groups act as ortho/para-directing substituents. To enhance para-selectivity in bromination or nitration:

- Use sterically bulky directing agents (e.g., Lewis acids like FeBr₃) to block ortho positions.

- Adjust solvent polarity: Polar aprotic solvents (e.g., DCE) favor electrophile stabilization and para-substitution .

- Monitor reaction progress via LC-MS to identify intermediates and adjust reaction time/temperature.

Q. How do steric and electronic effects of substituents influence the bioactivity of this compound analogs?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., bromine at C4) may hinder binding to enzymatic active sites, reducing inhibitory potency. Molecular docking studies (e.g., AutoDock Vina) can predict steric clashes .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, increasing reactivity in nucleophilic aromatic substitution. Hammett constants (σ) correlate substituent electronic profiles with reaction rates .

- In Vitro Assays : Test derivatives against target enzymes (e.g., cytochrome P450) to quantify IC₅₀ values and structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.